Ethyl 10-undecenoate
Overview
Description
Ethyl 10-undecenoate is a derivative of 10-undecenoic acid, which is a monounsaturated fatty acid that can be derived from natural sources such as castor oil. It is characterized by the presence of an ester functional group and a terminal double bond, which makes it a versatile molecule for various chemical reactions and polymer synthesis.
Synthesis Analysis
The synthesis of derivatives of 10-undecenoic acid, such as 2-(10-undecenoyloxy)ethyl methacrylate (MHU), involves enzymatic esterification processes. MHU is synthesized by the enzymatic esterification of 10-undecenoic acid with 2-hydroxyethyl methacrylate . Similarly, copolymerization techniques have been employed to synthesize polyethylene/montmorillonite nanocomposites using ethylene and 10-undecen-1-ol with a metallocene catalyst . Additionally, the electrochemical polymerization of 10-undecenoic acid has been studied, leading to the formation of dimeric, oligomeric, and polymeric products .
Molecular Structure Analysis
The molecular structure of Ethyl 10-undecenoate and its derivatives is characterized by the presence of a vinyl group at the terminal end of the molecule. This double bond is reactive and can participate in various polymerization reactions. The structure of the molecule influences its reactivity and the properties of the resulting polymers, as seen in the synthesis of functionalized polyethylenes .
Chemical Reactions Analysis
Ethyl 10-undecenoate and its derivatives undergo a variety of chemical reactions. For instance, MHU can participate in thiol-ene polymerization reactions with 1,4-butanedithiol, leading to polymers with high molecular weights . The terminal double bond also allows for reactions such as Michael addition, as demonstrated in the synthesis of symmetrical diene monomers . Furthermore, the copolymerization of ethylene with 10-undecen-1-ol using vanadium precatalysts has been explored, showing that the ligand structure significantly influences the catalytic activity and the incorporation of the polar monomer .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from Ethyl 10-undecenoate are influenced by the degree of incorporation of the monomer and the conditions of the polymerization process. For example, the copolymerization of ethylene with 10-undecenoic acid using metallocene catalysts results in polymers with varying melting temperatures and crystallization behaviors . The crystalline structure and mechanical behavior of the copolymers are also affected by the comonomer content and the geometry of the catalyst . The electrochemical polymerization of 10-undecenoic acid leads to the formation of crosslinked polymers with multiple functionalities .
Scientific Research Applications
Transesterification and Polymer Synthesis
- Ethyl 10-undecenoate, derived from castor oil, is used in transesterification processes with 1,4-cyclohexanedimethanol. This produces promising monomers for biobased polyesters, demonstrating the compound's utility in creating eco-friendly materials (Sudhakaran et al., 2022).
Functionalization of Polyethylenes
- It's utilized in copolymerization processes, such as with ethylene, to produce functional polymers. These materials have diverse applications in industries ranging from packaging to automotive (Aaltonen & Löfgren, 1997).
Epoxidation Processes
- Ethyl 10-undecenoate is used in epoxidation reactions without added catalysts or solvents, demonstrating its potential in creating efficient and environmentally friendly chemical processes (Lehtinen & Brunow, 1999).
Chemical Synthesis
- It serves as a starting material in various chemical syntheses, such as in the preparation of ethyl 11-phenylseleno-10-ethoxy-undecanoate, highlighting its versatility in organic chemistry (Ahmad & Rauf, 2003).
High-Performance Liquid Chromatography
- The compound is utilized in the chromatographic analysis, particularly in enhancing the loadability and performance of chiral stationary phases in high-performance liquid chromatography (Franco, Minguillón, & Oliveros, 1998).
Metallocene-catalyzed Copolymerization
- Ethyl 10-undecenoate is involved in metallocene-catalyzed copolymerization, affecting properties like melting temperature and polymer inhomogeneity, indicating its role in advanced polymer engineering (Santos et al., 2001).
Disproportionation Reactions
- It is used in disproportionation reactions of unsaturated esters, a key process in the synthesis of various organic compounds (NakamuraRyuichi et al., 1976).
Metathesis Reactions
- The compound participates in metathesis reactions, a critical process in organic synthesis and material science (Tsuji & Hashiguchi, 1981).
Nanolubricant Additives
- Ethyl 10-undecenoate is used in the preparation of nanolubricant additives, showcasing its applications in materials science and engineering (Ahmed et al., 2020).
Future Directions
The future directions of Ethyl 10-undecenoate research could involve its use in the synthesis of biobased polyesters and other fine chemicals. Its transesterification with 1,4-cyclohexanedimethanol over a recyclable Cu-deposited V2O5 catalyst affords a promising monomer for the synthesis of biobased polyesters . This suggests potential for Ethyl 10-undecenoate in sustainable chemistry applications.
properties
IUPAC Name |
ethyl undec-10-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3H,1,4-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNFFCMITPHEIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044828 | |
Record name | Ethyl undec-10-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid | |
Record name | Ethyl 10-undecenoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20877 | |
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Record name | Ethyl 10-undecenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034286 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl 10-undecenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/366/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
258.00 to 259.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl 10-undecenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034286 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.877-0.882 | |
Record name | Ethyl 10-undecenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/366/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl 10-undecenoate | |
CAS RN |
692-86-4 | |
Record name | Ethyl 10-undecenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 10-undecenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Undecenoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl undec-10-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl undec-10-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.669 | |
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Record name | ETHYL 10-UNDECENOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P1S77T8BF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethyl 10-undecenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034286 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-38 °C | |
Record name | Ethyl 10-undecenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034286 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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